1-(2,2-Difluoro-propyl)-[1,4]diazepane
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic nomenclature of 1-(2,2-Difluoro-propyl)-diazepane follows the International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds containing nitrogen atoms. The compound name indicates a seven-membered saturated ring system containing two nitrogen atoms positioned at the 1 and 4 positions, with a 2,2-difluoropropyl substituent attached to the nitrogen at position 1. The diazepane core structure represents a fundamental heterocyclic framework that serves as the foundation for numerous pharmaceutical and research compounds.
The structural representation of this compound reveals a seven-membered ring containing two nitrogen atoms separated by two carbon atoms, creating a 1,4-diazepane ring system. The substitution pattern involves the attachment of a 2,2-difluoropropyl group to one of the nitrogen atoms, introducing significant electronic and steric modifications to the parent diazepane structure. This substitution pattern is particularly notable because the geminal difluoro group on the propyl chain introduces unique conformational constraints and electronic effects that can significantly influence the compound's chemical behavior and potential biological activity.
The three-dimensional conformation of 1-(2,2-Difluoro-propyl)-diazepane exhibits characteristic features common to seven-membered nitrogen heterocycles, including conformational flexibility and the ability to adopt multiple chair and boat-like conformations. The presence of the 2,2-difluoropropyl substituent introduces additional conformational considerations, as the geminal difluoro group tends to prefer gauche conformations relative to adjacent carbon-carbon bonds due to favorable dipole-dipole interactions and hyperconjugative effects.
Properties
IUPAC Name |
1-(2,2-difluoropropyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2/c1-8(9,10)7-12-5-2-3-11-4-6-12/h11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLYVHXTHMPWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCNCC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1-(2,2-Difluoro-propyl)-diazepane involves the nucleophilic substitution reaction between 1,4-diazepane and 2,2-difluoropropyl halides. This method is well-established and relies on the reactivity of the halide as a leaving group and the nucleophilicity of the diazepane nitrogen atoms.
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- 1,4-Diazepane (heterocyclic amine)
- 2,2-Difluoropropyl halides (commonly bromide or chloride derivatives)
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- Base: Triethylamine or other tertiary amines to neutralize the acid formed and promote nucleophilicity
- Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile
- Temperature: Typically room temperature to mild heating (25–60 °C) to optimize reaction rate
- Reaction Time: Several hours to overnight, depending on scale and reagents
Mechanism:
The nucleophilic nitrogen of 1,4-diazepane attacks the electrophilic carbon attached to the halogen in the 2,2-difluoropropyl halide, displacing the halide and forming the N-alkylated product.Purification:
Post-reaction, purification is carried out by recrystallization or chromatographic techniques (e.g., silica gel chromatography) to isolate the pure 1-(2,2-difluoro-propyl)-diazepane compound.
Industrial Scale Synthesis
On an industrial scale, the synthesis is optimized to maximize yield and purity while minimizing cost and environmental impact.
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- Use of optimized stoichiometry to reduce excess reagents
- Controlled addition rates to manage exothermic reactions
- Use of continuous flow reactors for better heat and mass transfer
- Implementation of green solvents or solvent recycling where possible
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- Multi-step recrystallization to achieve pharmaceutical-grade purity
- Chromatography may be scaled or replaced by crystallization for cost efficiency
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- Analytical techniques such as NMR, HPLC, and mass spectrometry ensure structural integrity and purity
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 1,4-Diazepane + 2,2-difluoropropyl halide | Base (triethylamine), aprotic solvent (DCM), RT to 60 °C | Straightforward, high yield | Requires handling of halides and fluorinated reagents |
| Cyclocondensation + N-alkylation | 2,3-Diaminopyridines + ethyl aroylacetates + alkylation agents | Heating in xylene or other solvents, basic conditions for alkylation | Regioselective, versatile for derivatives | Multi-step, more complex synthesis |
| Biocatalytic (prospective) | Enzymes + substrates | Mild, aqueous or green solvents | High stereoselectivity, sustainable | Not yet established for this compound |
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoro-propyl)-[1,4]diazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of 1-(2,2-Difluoro-propyl)-[1,4]diazepane, as well as substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential as a modulator of chemokine receptors . Chemokine receptors are critical in various physiological processes, including immune response and inflammation. Preliminary studies suggest that 1-(2,2-Difluoro-propyl)-[1,4]diazepane may exhibit:
- Anti-inflammatory effects : Potentially useful in treating conditions characterized by excessive inflammation.
- Analgesic properties : May alleviate pain through modulation of pain pathways.
Comparative Analysis with Related Compounds
To better understand the unique characteristics of 1-(2,2-Difluoro-propyl)-[1,4]diazepane, it is beneficial to compare it with structurally similar compounds. Below is a table outlining notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Propyl-1,4-diazepane | Diazepane | Lacks fluorine substituents |
| 1-(3-Fluoropropyl)-[1,4]diazepane | Diazepane | Contains a single fluorine atom |
| 1-(2-Chloropropyl)-[1,4]diazepane | Diazepane | Contains a chlorine atom instead of fluorine |
The presence of two fluorine atoms in the propyl group distinguishes this compound from others in its class. This unique substitution pattern can significantly influence its chemical reactivity and biological activity compared to other diazepanes that may have different halogen substitutions or none at all.
Case Studies and Research Findings
Research studies focusing on the biological activities of 1-(2,2-Difluoro-propyl)-[1,4]diazepane have shown promising results:
- In vitro studies : Indicate potential interactions with various chemokine receptors that could lead to therapeutic applications in inflammatory diseases.
- Animal models : Preliminary tests suggest efficacy in reducing inflammation and pain-related behaviors.
Further research is necessary to elucidate the full pharmacological profile of this compound and confirm its therapeutic potential.
Mechanism of Action
The mechanism by which 1-(2,2-Difluoro-propyl)-[1,4]diazepane exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar 1,4-Diazepane Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and calculated properties of 1-(2,2-Difluoro-propyl)-[1,4]diazepane with related compounds:
<sup>*</sup>logP values estimated using fragment-based methods.
<sup>†</sup>Calculated based on molecular formula.
Key Observations:
- Lipophilicity: Bulky aromatic substituents (e.g., 4-chlorophenyl in ) increase logP, favoring CNS penetration but reducing aqueous solubility. The target compound’s logP (~2.0) balances lipophilicity and solubility.
- Metabolic Stability: Fluorinated alkyl chains resist oxidative metabolism better than non-fluorinated analogs, as seen in orexin receptor antagonists .
Biological Activity
1-(2,2-Difluoro-propyl)-[1,4]diazepane is a compound belonging to the diazepane family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a difluoropropyl group attached to the diazepane ring. The synthesis of diazepane derivatives typically involves cyclization reactions from appropriate precursors, utilizing various synthetic methodologies that enhance yield and purity.
Biological Activity
1-(2,2-Difluoro-propyl)-[1,4]diazepane exhibits several biological activities that are significant in medicinal chemistry. Key areas of interest include:
- Antimicrobial Activity : Research indicates that certain diazepane derivatives can inhibit bacterial growth. For instance, studies have shown that modifications to the diazepane structure can enhance its efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Enzyme Inhibition : Diazepane derivatives have been explored as inhibitors for various enzymes. A notable study focused on 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones as human chymase inhibitors, demonstrating promising results in enzyme inhibition assays .
- Receptor Modulation : Compounds in the diazepane class are known to interact with various receptors, including chemokine receptors. This interaction can modulate inflammatory responses, making them potential candidates for treating conditions related to immune dysregulation .
Case Studies
Several case studies have investigated the biological effects of diazepane derivatives:
- Inhibitory Effects on LFA-1 : A study published in PubMed reported the identification of novel 1,4-diazepane-2,5-diones as potent inhibitors of LFA-1 (Lymphocyte Function-associated Antigen 1), which plays a crucial role in immune response . The findings suggest that these compounds could be developed for therapeutic uses in autoimmune diseases.
- Antitumor Properties : Another investigation highlighted the potential antitumor activity of specific diazepane derivatives. The study utilized structure-based drug design to optimize compounds that showed significant inhibitory action against cancer cell lines .
- Interaction with Nucleic Acids : Research into diazapyrene derivatives has provided insights into their interaction with nucleic acids. This property is crucial for developing agents capable of targeting DNA for therapeutic purposes .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Synthetic Optimization Parameters for 1-(2,2-Difluoro-propyl)-[1,4]diazepane
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
